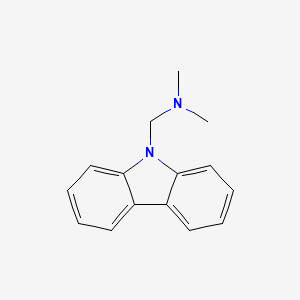

(9H-Carbazol-9-ylmethyl)dimethylamine

Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry

The rigid and planar structure of the carbazole ring system, combined with its electron-rich nature, makes it a versatile building block in organic synthesis. chiralen.com Its derivatives are integral to the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their charge-transport properties. nih.gov In medicinal chemistry, the carbazole framework is considered a "privileged scaffold" because its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. researchgate.netgoogle.comresearchgate.net The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its chemical and physical properties, leading to the creation of novel compounds with tailored functions. mdpi.com

Overview of N-Functionalized Carbazole Structures

The nitrogen atom at the 9-position of the carbazole ring is a common site for substitution, leading to a large class of compounds known as N-substituted or N-functionalized carbazoles. researchgate.net This functionalization is a key strategy for modifying the molecule's properties. Introducing different substituents on the nitrogen atom can significantly impact the compound's solubility, electronic characteristics, and biological activity. nih.govresearchgate.net

Common N-substituents include simple alkyl or aryl groups, as well as more complex moieties that can introduce new functionalities. nih.gov For instance, N-alkylation can enhance the solubility of the carbazole derivative in organic solvents, which is crucial for its application in materials science. In the context of medicinal chemistry, the nature of the N-substituent can play a critical role in the molecule's interaction with biological targets. researchgate.net A wide variety of N-functionalized carbazoles have been synthesized and studied, demonstrating the versatility of this chemical modification. google.com

Table 1: Examples of N-Substituted Carbazole Derivatives and Their Applications

| Compound Name | N-Substituent | Field of Application |

| 9-Ethylcarbazole | Ethyl | Organic Electronics |

| N-Phenylcarbazole | Phenyl | Hole-Transporting Material |

| Carvedilol | (2-(2-methoxyphenoxy)ethyl)amino)-2-propanol | Pharmaceutical |

| N-Vinylcarbazole | Vinyl | Polymer Science |

Research Context of (9H-Carbazol-9-ylmethyl)dimethylamine within Carbazole Derivatives

This compound, also known by its systematic name 1-(9H-Carbazol-9-yl)-N,N-dimethylmethanamine, is an N-substituted carbazole derivative. chemicalregister.com Its structure features a dimethylaminomethyl group attached to the nitrogen atom of the carbazole ring. This particular structural motif classifies the compound as a Mannich base. researchgate.netmdpi.com

Mannich bases are β-amino-ketone compounds formed through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a substrate, in this case, the N-H proton of carbazole, with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610). researchgate.netmdpi.com The synthesis of carbazole-based Mannich bases is a subject of interest in organic chemistry due to the potential biological activities associated with this class of compounds. researchgate.netresearchgate.net Research into Mannich bases derived from various heterocyclic scaffolds has shown their potential as antibacterial and anticancer agents. researchgate.netmdpi.com

Therefore, the research context of this compound lies at the intersection of carbazole chemistry and the study of Mannich bases. Its synthesis represents a straightforward method for introducing an aminoalkyl side chain onto the carbazole nucleus, a strategy often employed in the development of new pharmacologically active molecules. researchgate.net While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its chemical nature places it within a class of compounds that are actively investigated for their potential applications in medicinal and materials chemistry.

Table 2: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-(9H-carbazol-9-yl)-N,N-dimethylmethanamine |

| Synonyms | This compound, N,N-dimethyl-9H-carbazole-9-methanamine |

| CAS Number | 111960-22-6 |

| Molecular Formula | C15H16N2 |

| Molecular Weight | 224.30 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-carbazol-9-yl-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-16(2)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDWGXHJDJBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 9h Carbazol 9 Ylmethyl Dimethylamine

Reactivity of the Dimethylamine (B145610) Moiety

The dimethylamine group, a tertiary amine, is characterized by the presence of a lone pair of electrons on the nitrogen atom, which is central to its chemical reactivity. This lone pair imparts nucleophilic and basic properties to this part of the molecule.

Nucleophilic Properties of the Tertiary Amine

The nitrogen atom in the dimethylamine group of (9H-Carbazol-9-ylmethyl)dimethylamine possesses a lone pair of electrons, making it a nucleophilic center. As a tertiary amine, its nucleophilicity is influenced by both electronic and steric factors. The presence of two methyl groups and the carbazol-9-ylmethyl group creates some steric hindrance around the nitrogen atom, which can modulate its reactivity towards electrophiles.

In general, tertiary amines can act as nucleophiles in substitution and addition reactions. For instance, they can react with alkyl halides, though the rate of reaction is typically slower than that of primary or secondary amines due to greater steric bulk. The nucleophilic character of the dimethylamine moiety allows it to participate in reactions where it attacks an electron-deficient center, leading to the formation of a new covalent bond.

Potential for Quaternization and Salt Formation

A hallmark reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. In the case of this compound, treatment with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding quaternary ammonium salt. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

This reaction is generally efficient and is a common method for modifying the properties of tertiary amines, such as increasing their solubility in polar solvents. The resulting quaternary ammonium salt would have a positively charged nitrogen atom bonded to four carbon atoms.

Table 1: Predicted Quaternization Reaction of this compound

| Reactant | Reagent | Product |

|---|

Due to its basic nature, the dimethylamine moiety can also readily react with acids to form salts. Protonation of the nitrogen atom by a Brønsted-Lowry acid results in the formation of a dimethylammonium salt. This is a simple acid-base reaction that is characteristic of amines.

Reactivity at the Carbazole (B46965) Ring System

The carbazole ring is an electron-rich aromatic system, which makes it susceptible to attack by electrophiles. The nitrogen atom in the ring can donate its lone pair of electrons into the aromatic system, activating it towards electrophilic substitution.

Electrophilic Aromatic Substitution on the Carbazole Core

The carbazole nucleus is known to undergo electrophilic aromatic substitution reactions at specific positions. The positions most susceptible to electrophilic attack are the 3, 6, and 1-positions, due to the directing effect of the nitrogen atom. The presence of the N-(dimethylaminomethyl) substituent may influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be anticipated for the carbazole ring in this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the carbazole ring, likely at the 3 or 6-position.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can lead to the substitution of a hydrogen atom with a halogen atom on the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions, involving the introduction of an alkyl or acyl group, respectively, are also plausible on the electron-rich carbazole core.

The precise location of the substitution would depend on the specific reaction conditions and the electronic and steric influence of the N-(dimethylaminomethyl) group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-(9H-Carbazol-9-ylmethyl)dimethylamine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-(9H-Carbazol-9-ylmethyl)dimethylamine |

Oxidative Transformations

The carbazole ring system can be susceptible to oxidative transformations. Studies on the parent 9H-carbazole have shown that it can be oxidized to form hydroxylated products. nih.gov For instance, microbial oxidation can lead to the formation of 9H-carbazol-1-ol and 9H-carbazol-3-ol. nih.gov

Furthermore, N-substituted carbazoles can undergo oxidative coupling reactions. For example, copper-catalyzed aerobic oxidation can lead to the dimerization of carbazoles to form N-N coupled bicarbazoles. nih.gov It is conceivable that under similar conditions, this compound could undergo oxidative transformations, potentially leading to dimerization or other oxidation products, depending on the oxidant and reaction conditions. The specific products would be influenced by the nature of the N-substituent.

Functional Group Interconversions on the Carbazole Ring

The carbazole ring system is known to undergo a variety of functional group interconversions, primarily through electrophilic aromatic substitution, given its electron-rich nature. The positions most susceptible to electrophilic attack are C-3, C-6, C-1, and C-8, due to the activating effect of the nitrogen atom. While specific studies detailing the functional group interconversions on the carbazole ring of this compound are not extensively documented in the reviewed literature, the general reactivity patterns of N-substituted carbazoles provide a strong indication of its expected chemical behavior.

The directing effect of the 9-substituent in electrophilic aromatic substitutions on the carbazole nucleus is generally considered to be weak. Therefore, the regioselectivity is primarily governed by the inherent electronic properties of the carbazole ring itself. The presence of the (dimethylaminomethyl) group at the 9-position is not expected to significantly alter the typical substitution patterns.

Common functional group interconversions applicable to the carbazole ring include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the carbazole framework can be achieved using various halogenating agents. These reactions typically proceed at the 3 and 6 positions.

Nitration: The introduction of a nitro group (NO2) is a common electrophilic substitution reaction. The resulting nitrocarbazoles can be further transformed, for instance, by reduction to the corresponding aminocarbazoles.

Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like carbazole, typically at the 3-position.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the carbazole ring, usually at the 3 and 6 positions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbazole nucleus, particularly after halogenation, can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-alkenyl, and C-N bonds, respectively researchgate.net. These reactions are instrumental in the synthesis of more complex carbazole derivatives.

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound, based on the known reactivity of N-alkylcarbazoles.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br2, acetic acid | 3-Bromo-(9H-Carbazol-9-ylmethyl)dimethylamine and 3,6-Dibromo-(9H-Carbazol-9-ylmethyl)dimethylamine |

| Nitration | HNO3, H2SO4 | 3-Nitro-(9H-Carbazol-9-ylmethyl)dimethylamine |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 3-Formyl-(9H-Carbazol-9-ylmethyl)dimethylamine |

| Friedel-Crafts Acylation | AcCl, AlCl3 | 3-Acetyl-(9H-Carbazol-9-ylmethyl)dimethylamine |

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically focusing on reactions involving this compound are scarce in the available scientific literature. However, insights into the potential reaction mechanisms can be drawn from computational and experimental studies on the parent carbazole and other N-substituted derivatives.

Kinetic Studies of Reaction Pathways

Kinetic isotope effect (KIE) studies can be particularly informative. For instance, in the palladium-catalyzed C-H activation/C-X formation of 9-(pyridin-2-yl)-9H-carbazoles, the kinetic isotope effects (kH/kD) were measured to be 2.14 for the initial C-H activation and 1.18 for the subsequent C-C or C-N bond formation nih.gov. A significant primary KIE, like the value of 2.14, suggests that the C-H bond is broken in the rate-determining step of that part of the reaction sequence. In contrast, a KIE close to unity implies that C-H bond cleavage is not involved in the slowest step.

While no specific kinetic data for reactions of this compound have been found, it is reasonable to assume that for its electrophilic substitution reactions, the formation of the arenium ion would be the rate-limiting step, and a primary kinetic isotope effect would be observed if the C-H bond is broken in this step.

Identification of Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. For electrophilic aromatic substitution on carbazoles, the key intermediate is the arenium ion, or sigma complex. The stability of this carbocationic intermediate dictates the regioselectivity of the reaction. For carbazole, substitution at the 3- and 6-positions leads to more stable arenium ions where the positive charge can be delocalized onto the nitrogen atom through resonance.

Computational studies, often employing density functional theory (DFT), are powerful tools for elucidating reaction pathways, including the structures and energies of intermediates and transition states. For example, computational analyses have been used to investigate the formation mechanisms of carbazoles and the gas-phase oxidation mechanism of the parent carbazole initiated by OH radicals bohrium.commdpi.com. These studies calculate the geometries and energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.

In the context of this compound, computational modeling could predict the relative stabilities of the possible arenium ion intermediates formed during electrophilic attack, thus corroborating the expected regioselectivity. Furthermore, transition state theory could be applied to calculate reaction rate constants from the computed energetic barriers wikipedia.org.

The following table outlines the key species in the proposed mechanism for a generic electrophilic aromatic substitution on this compound.

| Species | Description | Role in Mechanism |

|---|---|---|

| Reactants | This compound and Electrophile (E+) | Starting materials |

| Transition State 1 (TS1) | Energy maximum corresponding to the attack of the electrophile on the carbazole ring | Represents the energy barrier for the formation of the intermediate |

| Arenium Ion (Sigma Complex) | Carbocationic intermediate with the electrophile attached to the carbazole ring | Key intermediate determining regioselectivity |

| Transition State 2 (TS2) | Energy maximum for the deprotonation of the arenium ion | Represents the energy barrier for the rearomatization step |

| Products | Substituted this compound and H+ | Final products of the substitution reaction |

Derivatization Strategies and Analogue Synthesis

Modification at the Dimethylamine (B145610) Side Chain

The tertiary amine of the dimethylaminomethyl group offers several handles for chemical transformation, allowing for the synthesis of a variety of derivatives.

The N,N-dimethylaminomethyl group can be converted into other functional groups, such as acetoxymethyl, hydroxymethyl, and methoxymethyl derivatives. researchgate.net This transformation typically proceeds via a two-step sequence involving quaternization of the tertiary amine, followed by nucleophilic substitution. For instance, treatment with acetic anhydride (B1165640) can lead to the corresponding acetoxy derivative. Subsequent hydrolysis or alcoholysis can then yield the hydroxymethyl or methoxymethyl compounds, respectively. researchgate.net

Another significant modification is the oxidative N-demethylation of the dimethylamino group. This process can be catalyzed by various systems, including non-heme manganese complexes with oxidants like tert-butyl hydroperoxide (TBHP) or peracetic acid (PAA), leading to the formation of the N-methylaniline analogue. mdpi.com Photoinduced nickel catalysis also provides a mild method for the selective demethylation of trialkylamines, which could be applicable to the target compound. nih.gov

| Transformation | Reagents and Conditions | Product Group | Reference |

|---|---|---|---|

| Conversion to Acetoxymethyl | 1. quaternizing agent (e.g., MeI) 2. KOAc, Ac₂O | -CH₂-O-C(O)CH₃ | researchgate.net |

| Conversion to Hydroxymethyl | From acetoxymethyl derivative via hydrolysis (e.g., 0.2 M H₂SO₄) | -CH₂-OH | researchgate.net |

| Conversion to Methoxymethyl | From acetoxymethyl derivative via alcoholysis (e.g., NaOH, MeOH) | -CH₂-O-CH₃ | researchgate.net |

| Oxidative N-Demethylation | Mn(II) catalyst, PAA or TBHP oxidant | -CH₂-NHCH₃ | mdpi.com |

| Photoinduced N-Demethylation | Ni catalyst, C(sp²)–bromide (HAT reagent), light | -CH₂-NHCH₃ | nih.gov |

The conversion of the tertiary dimethylamine to a secondary or primary amine is a key synthetic transformation. As mentioned, oxidative N-demethylation provides a route to the secondary N-methyl amine derivative. mdpi.comnih.gov

Classical methods like the von Braun reaction can also be employed for N-demethylation. This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN), which results in the formation of an N-cyanamide and methyl bromide. Subsequent hydrolysis or reduction of the cyanamide (B42294) intermediate yields the secondary amine. nih.gov For complete conversion to the primary amine (-CH₂-NH₂), a two-step demethylation process or alternative synthetic routes would be necessary. Reagents such as α-chloroethyl chloroformate (ACE-Cl) are also widely used for the effective N-demethylation of tertiary amines, proceeding through a carbamate (B1207046) intermediate that is easily cleaved to furnish the secondary amine hydrochloride. nih.govresearchgate.net

| Method | Reagents and Conditions | Intermediate | Final Product Group | Reference |

|---|---|---|---|---|

| von Braun Reaction | 1. BrCN, inert solvent 2. Hydrolysis (acid/base) or Reduction (e.g., LiAlH₄) | N-Cyanamide | -CH₂-NHCH₃ | nih.gov |

| Chloroformate Method | 1. α-Chloroethyl chloroformate (ACE-Cl) 2. Methanolysis | Carbamate | -CH₂-NHCH₃ | nih.govresearchgate.net |

Functionalization of the Carbazole (B46965) Core in the Presence of N-Alkylamine Substituent

The carbazole nucleus is an electron-rich aromatic system amenable to various electrophilic substitution and cross-coupling reactions. The N-alkyl substituent (-CH₂N(CH₃)₂) primarily acts as a protecting group for the nitrogen, maintaining the electronic properties of the carbazole core. The carbazole nitrogen atom strongly activates the aromatic rings towards electrophilic attack, directing substitution to the C-3, C-6, C-1, and C-8 positions.

Regioselective halogenation and nitration of the carbazole core can be achieved using standard electrophilic aromatic substitution conditions. The positions C-3 and C-6 are the most electronically activated and sterically accessible sites for substitution.

Halogenation: N-Alkylcarbazoles can be efficiently halogenated using N-halosuccinimides (NBS, NCS, NIS). For example, bromination with N-bromosuccinimide (NBS) in a solvent like DMF or hexafluoroisopropanol (HFIP) typically yields the 3,6-dibromo derivative. organic-chemistry.orgresearchgate.net Control over the stoichiometry of the halogenating agent can allow for the isolation of mono-halogenated products, primarily at the C-3 position.

Nitration: Nitration can be performed using various reagents. A mixture of nitric acid and sulfuric acid is a classic method, though it can lead to oxidation and lack of selectivity. Milder and more regioselective methods, such as using N-nitrosaccharin in HFIP or dilute nitric acid in the presence of a surfactant like sodium dodecylsulfate, offer better control, favoring substitution at the C-3 and C-6 positions. rsc.orgnih.gov

| Reaction | Reagents and Conditions | Primary Position(s) of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), DMF or HFIP | C-3, C-6 | organic-chemistry.orgresearchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS), HFIP | C-3, C-6 | organic-chemistry.org |

| Iodination | N-Iodosuccinimide (NIS), HFIP | C-3, C-6 | organic-chemistry.org |

| Nitration | N-Nitrosaccharin, HFIP, 55 °C | C-3, C-6 | nih.gov |

| Nitration | Dilute HNO₃, Sodium dodecylsulfate (aq) | C-3, C-6 | rsc.org |

Once halogenated, the carbazole core of (9H-Carbazol-9-ylmethyl)dimethylamine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the halogenated carbazole with an organoboron reagent (e.g., an aryl or vinyl boronic acid). This is a versatile method for synthesizing biaryl structures or introducing complex side chains. Nickel-catalyzed Suzuki-Miyaura couplings have also been shown to be effective for carbazole derivatives. acs.orgnih.govwikipedia.org

Heck Reaction: The Heck reaction couples the halogenated carbazole with an alkene to form a new, substituted alkene. This is a primary method for introducing vinyl or styrenyl groups onto the carbazole core. wikipedia.orgorganic-chemistry.orgmdpi.com These reactions typically employ a palladium catalyst, a base, and a phosphine (B1218219) ligand.

| Reaction | Substrate | Coupling Partner | Typical Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-N-alkylcarbazole | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 3-Aryl-N-alkylcarbazole | wikipedia.orgresearchgate.net |

| Suzuki-Miyaura | 3-Bromo-N-alkylcarbazole | Vinylboronic acid ester | NiCl₂(dppp), base | 3-Vinyl-N-alkylcarbazole | acs.orgnih.gov |

| Heck | 3-Iodo-N-alkylcarbazole | Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 3-Styrenyl-N-alkylcarbazole | wikipedia.org |

| Heck | 3-Bromo-N-alkylcarbazole | Butyl acrylate | Pd(OAc)₂, ligand, base | Butyl 3-(N-alkylcarbazol-3-yl)acrylate | organic-chemistry.org |

For applications in conductive polymers and organic electronics, the introduction of a polymerizable group is essential. With the carbazole nitrogen already alkylated, these moieties must be installed on the aromatic core.

Cross-coupling reactions are the most effective methods for this purpose. A vinyl group can be introduced via a Suzuki coupling with potassium vinyltrifluoroborate or via a Heck reaction with ethylene. Similarly, a styrenyl group can be attached through a Heck reaction with styrene. Acrylate and methacrylate (B99206) functionalities, which are suitable for radical polymerization, can be appended through Heck coupling with the corresponding acrylic esters. An alternative route involves the synthesis of carbazole aldehydes via the Vilsmeier-Haack reaction, followed by Wittig-type reactions to generate vinyl-based monomers.

| Polymerizable Moiety | Synthetic Method | Typical Reagents | Reference |

|---|---|---|---|

| Vinyl | Suzuki Coupling | Potassium vinyltrifluoroborate, Pd catalyst | wikipedia.org |

| Vinyl | Heck Reaction | Ethylene, Pd catalyst, base | wikipedia.org |

| Styrenyl | Heck Reaction | Styrene, Pd catalyst, base | organic-chemistry.org |

| Acrylate | Heck Reaction | Alkyl acrylate, Pd catalyst, base | organic-chemistry.org |

| Methacrylate | Multi-step: Formylation -> Reduction -> Esterification | 1. POCl₃/DMF; 2. NaBH₄; 3. Methacryloyl chloride | researchgate.net |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (9H-Carbazol-9-ylmethyl)dimethylamine, a combination of one-dimensional and two-dimensional NMR techniques is employed to map out its complete structure.

While specific experimental data for this compound is not widely available in the public domain, a detailed predictive analysis can be conducted based on the well-established spectral data of closely related analogs, such as (9H-Carbazol-9-ylmethyl)diethylamine and other N-substituted carbazoles.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons present in a molecule and their respective chemical environments. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit distinct signals corresponding to the aromatic protons of the carbazole (B46965) ring, the methylene (B1212753) bridge protons, and the methyl protons of the dimethylamino group.

The aromatic region is expected to show complex multiplets due to the coupling between adjacent protons on the benzene (B151609) rings of the carbazole moiety. The protons at positions 4 and 5 are typically shifted downfield due to the anisotropic effect of the neighboring rings. The methylene protons, being adjacent to the nitrogen of the carbazole and the dimethylamino group, would likely appear as a singlet. The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.10 | Doublet | 2H | H-4, H-5 |

| ~7.50 | Triplet | 2H | H-2, H-7 |

| ~7.40 | Doublet | 2H | H-1, H-8 |

| ~7.25 | Triplet | 2H | H-3, H-6 |

| ~5.50 | Singlet | 2H | N-CH₂-N |

| ~2.30 | Singlet | 6H | N(CH₃)₂ |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary slightly in an experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbazole ring system will exhibit signals in the aromatic region (typically 110-140 ppm). The quaternary carbons (C-4a, C-4b, C-8a, C-9a) will have different chemical shifts compared to the protonated aromatic carbons. The methylene bridge carbon will appear in the aliphatic region, influenced by the two adjacent nitrogen atoms. The two equivalent methyl carbons of the dimethylamino group will produce a single signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-8a, C-9a |

| ~126 | C-4, C-5 |

| ~123 | C-4a, C-4b |

| ~120 | C-2, C-7 |

| ~119 | C-3, C-6 |

| ~109 | C-1, C-8 |

| ~55 | N-CH₂-N |

| ~45 | N(CH₃)₂ |

Note: The predicted chemical shifts are based on general values for N-substituted carbazoles and aliphatic amines and may differ in an experimental spectrum.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule, thus confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the coupled aromatic protons on the carbazole rings (e.g., between H-1 and H-2, H-2 and H-3, etc.), confirming their positions relative to each other. No cross-peaks would be expected for the singlet signals of the methylene bridge and the dimethylamino group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methylene protons would show correlations to the adjacent quaternary carbons of the carbazole ring (C-8a and C-9a) and to the methyl carbons of the dimethylamino group. The aromatic protons would show correlations to neighboring carbons, further confirming the structure of the carbazole moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₅H₁₆N₂), the theoretical exact mass can be calculated.

Calculated Exact Mass for C₁₅H₁₆N₂

| Ion | Calculated m/z |

| [M+H]⁺ | 225.1386 |

| [M]⁺˙ | 224.1313 |

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. A common fragmentation pathway for N-alkyl amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, the most likely primary fragmentation would involve the cleavage of the bond between the methylene group and the carbazole nitrogen or the bond between the methylene group and the dimethylamino nitrogen.

A characteristic fragmentation would be the loss of the dimethylamino group, leading to the formation of a stable carbazolylmethyl cation. Another plausible fragmentation is the cleavage resulting in the formation of the dimethylaminomethyl cation.

Predicted Major Fragments in ESI-MS/MS of this compound

| m/z | Proposed Fragment |

| 225.1 | [M+H]⁺ |

| 180.1 | [M - N(CH₃)₂]⁺ |

| 58.1 | [CH₂N(CH₃)₂]⁺ |

The observation of these characteristic fragment ions in an ESI-MS/MS experiment would provide strong confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For "this compound," the IR spectrum is expected to exhibit characteristic absorption bands originating from the carbazole moiety, the dimethylamino group, and the interconnecting methylene bridge.

The carbazole group presents several distinct vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings of the carbazole nucleus usually appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the carbazole ring is also a characteristic feature.

The dimethylamino group, -(CH₃)₂N, shows characteristic C-H stretching vibrations of the methyl groups around 2950-2850 cm⁻¹. The C-N stretching vibration of the aliphatic tertiary amine is expected to produce a discernible band in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The absence of an N-H stretching band, which would appear around 3500-3300 cm⁻¹ for primary or secondary amines, confirms the tertiary nature of the dimethylamino group.

The methylene bridge (-CH₂-) connecting the carbazole nitrogen to the dimethylamino group will exhibit its own characteristic vibrations. These include symmetric and asymmetric C-H stretching modes, which overlap with those of the dimethylamino methyl groups in the 2950-2850 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for "this compound" is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbazole | Aromatic C-H Stretch | 3100-3000 |

| Carbazole | Aromatic C=C Stretch | 1600-1450 |

| Dimethylamino & Methylene | Aliphatic C-H Stretch | 2950-2850 |

| Tertiary Amine | C-N Stretch | 1250-1020 |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of "(9H-Carbazol-9-ylmethyl)diethylamine" was determined to be monoclinic. nih.gov It is reasonable to infer that the dimethyl analogue would adopt a similar crystalline arrangement. In the diethyl derivative, the asymmetric unit contains two independent molecules. nih.gov The fundamental bond lengths and angles within the carbazole ring system are consistent with those of other carbazole-containing compounds. nih.gov

In the crystal packing of the diethyl analogue, notable edge-to-face π–π stacking interactions are observed between the carbazole moieties of adjacent molecules. nih.gov These non-covalent interactions play a crucial role in stabilizing the crystal lattice. The distances between the interacting aromatic planes are reported to be approximately 3.5 Å. nih.gov It is highly probable that similar intermolecular forces would govern the crystal packing of "this compound."

The key crystallographic parameters for the analogue "(9H-Carbazol-9-ylmethyl)diethylamine" are summarized in the interactive data table below, which serves as a predictive model for the title compound.

| Parameter | Value for (9H-Carbazol-9-ylmethyl)diethylamine nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.338(2) |

| b (Å) | 6.3216(11) |

| c (Å) | 19.133(2) |

| β (°) | 104.109(2) |

| V (ų) | 2854.9(6) |

| Z | 8 |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For a molecule like (9H-Carbazol-9-ylmethyl)dimethylamine, it is expected that the HOMO would be primarily localized on the electron-rich carbazole (B46965) ring system, which is known for its π-donating character. The LUMO, conversely, would likely be distributed over the aromatic system as well. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atom of the dimethylamine (B145610) group and the carbazole nitrogen would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Expected Value/Description |

|---|---|

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Lower, indicating electron-accepting potential. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |

This compound possesses rotational freedom around the single bonds, particularly the bond connecting the methylene (B1212753) group to the carbazole nitrogen and the bond between the methylene group and the dimethylamine nitrogen. This allows for the existence of different conformers (spatial arrangements of the atoms).

Conformer analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the most stable conformer would have a staggered arrangement that minimizes steric hindrance between the bulky carbazole and dimethylamine groups.

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be expected to correlate with experimental values. The protons on the aromatic carbazole ring would appear in the downfield region (typically 7-8 ppm), while the methyl protons of the dimethylamine group would be found in the upfield region.

IR Frequencies: Calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. Key vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C-N stretching, and aromatic ring vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature |

|---|---|

| 1H NMR | Aromatic protons (7-8 ppm), Methylene protons, Methyl protons (upfield). |

| 13C NMR | Aromatic carbons (downfield), Methylene carbon, Methyl carbons (upfield). |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.

The synthesis of this compound typically involves the reaction of carbazole with formaldehyde (B43269) and dimethylamine (a Mannich-type reaction). Computational studies could model this reaction to identify the transition state structures and calculate their energies. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction kinetics. The calculations would likely show the formation of an intermediate dimethylaminomethyl cation which then undergoes electrophilic substitution on the carbazole nitrogen.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step. For reactions involving this compound, such as its quaternization or oxidation, computational modeling could predict the most likely reaction pathways and the feasibility of these transformations under different conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

An X-ray crystallography study on the closely related compound, (9H-Carbazol-9-ylmethyl)diethylamine, provides precise data on the non-covalent interactions that would be central to any MD simulation. In the crystal structure of this analog, neighboring molecules are organized into pillar-like structures through distinct edge-to-face π–π stacking interactions nih.gov. These interactions are crucial for the solid-state packing and would significantly influence the dynamics in a simulated environment.

The study reveals two similar but crystallographically independent molecules in the asymmetric unit, each participating in these stacking arrangements. The key geometric parameters of these interactions are detailed below.

Table 1: Crystallographic Data on Intermolecular π–π Stacking Interactions in (9H-Carbazol-9-ylmethyl)diethylamine

| Interacting Planes | Edge-to-Face Distance (Å) | Dihedral Angle (°) |

|---|---|---|

| Molecule A to Molecule B | 3.538 (3) | 62.06 (3) |

| Molecule C to Molecule D | 3.496 (3) | 61.41 (3) |

Data sourced from a crystallographic study on (9H-Carbazol-9-ylmethyl)diethylamine, a close structural analog of the subject compound nih.gov.

In a molecular dynamics simulation, these experimentally determined parameters would serve as a benchmark for validating the force field used. The simulation would model the dynamic nature of these π–π stacking interactions, exploring fluctuations in distance and angle around these equilibrium crystal positions. The simulation would also capture the weaker, non-directional van der Waals forces and potential, albeit weak, C-H···π interactions involving the dimethylamine group and the aromatic system of a neighboring molecule.

A simulation box populated with molecules of this compound would likely show a strong tendency for the carbazole moieties to aggregate via these favorable π–π stacking arrangements. The dimethylaminomethyl substituent would introduce a degree of steric hindrance and flexibility, influencing the preferred orientation and stability of these stacks compared to unsubstituted carbazole. The dynamics would reveal how the thermal motion (kinetic energy) constantly challenges these stabilizing intermolecular potential energies, leading to transient formation and breaking of local ordered structures in a liquid or amorphous state.

Applications in Materials Science and Organic Electronics

Role as a Functional Monomer or Building Block

The potential for (9H-Carbazol-9-ylmethyl)dimethylamine to act as a functional monomer is rooted in the known reactivity of the carbazole (B46965) moiety. In theory, this compound could serve as a fundamental unit in the construction of larger polymeric structures, introducing the desirable electronic and photophysical properties of the carbazole group into the polymer backbone or as a pendant group.

Precursor for Advanced Polymer Synthesis

As a precursor, this compound could theoretically be modified to introduce polymerizable groups, enabling its incorporation into various polymer architectures. This approach is common for other carbazole derivatives, which are often functionalized to allow for polymerization via different mechanisms, such as vinyl, epoxy, or condensation polymerization. However, specific synthetic routes and polymerization studies involving this compound have not been reported.

Component in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Carbazole derivatives are frequently utilized in OLEDs as host materials, hole-transporting materials, or as part of the emissive layer due to their high triplet energy and good hole mobility. nih.govmdpi.com For instance, the closely related compound, (9H-Carbazol-9-ylmethyl)diethylamine, has been noted for its luminescent properties, suggesting its potential use in OLEDs. nih.gov Similarly, in OPVs, carbazole-based polymers can function as the electron-donor material. Despite the promising characteristics of the carbazole unit, there is no specific research detailing the performance of this compound in either OLED or OPV device architectures.

Integration into Polymeric Materials

The integration of the carbazole moiety into polymeric structures is a well-established strategy for developing materials with tailored optoelectronic properties. This typically involves the design and synthesis of carbazole-containing monomers that can be subsequently polymerized.

Optoelectronic Properties of Resulting Materials

The optoelectronic properties of hypothetical polymers containing this compound would be influenced by the carbazole group. It would be expected that such polymers would exhibit characteristic absorption and emission spectra, as well as hole-transporting capabilities. The dimethylamine (B145610) group might also play a role in modifying the electronic properties of the material. Without experimental data, any discussion of the specific optoelectronic properties of such materials remains speculative.

Use in Functional Coatings and Films

Functional coatings and films often benefit from the incorporation of materials with specific optical and electronic properties. Carbazole-based polymers have been investigated for applications in electrochromic coatings, where the material changes color in response to an electrical potential. mdpi.comnih.gov These properties are attributed to the stable radical cations and dications that can be formed by the carbazole units. While it is plausible that polymers of this compound could be used in similar applications, there is currently no research to support this.

Sensing Applications (e.g., Chemosensors, Fluorescent Probes)

Extensive research into carbazole derivatives has revealed their significant potential in the development of chemosensors and fluorescent probes for the detection of various analytes. These applications leverage the unique photophysical properties of the carbazole moiety, which can be tailored through chemical modification.

Derivatives of 9H-Carbazole are frequently explored for their sensing capabilities. For instance, a related compound, 4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine (CNDMA), has been identified as a green fluorescent ligand for the selective detection of picric acid among other nitroaromatic compounds. The sensing mechanism for CNDMA is based on a significant quenching of its fluorescence emission in the presence of picric acid, accompanied by a visual color change from green to a non-fluorescent yellow. This detection is facilitated by electrostatic and hydrogen bonding interactions, leading to the formation of an electron donor-acceptor complex.

Another area of investigation involves the use of carbazole-based compounds in fluorescent probes for various analytical purposes. For example, 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol has been utilized as a labeling reagent for the sensitive and selective determination of thiophenols in rubber products through high-performance liquid chromatography with fluorescence detection. This demonstrates the versatility of the carbazole scaffold in creating probes for specific analytical challenges. Furthermore, novel 9-benzyl-9H-carbazole derivatives have been synthesized and shown to act as fluorescent chemosensors for the recognition of rare earth cations, such as Ce(III), through a notable increase in fluorescence intensity.

Polymer Chemistry Applications

Use as a Polymerization Initiator or Co-initiator

Currently, there is no direct evidence in scientific literature to suggest that (9H-Carbazol-9-ylmethyl)dimethylamine is used as a conventional polymerization initiator or co-initiator. Typically, initiators are molecules that can readily generate radical, cationic, or anionic species to begin a polymerization chain reaction. While the tertiary amine group in this compound could potentially participate in certain initiation systems, particularly in combination with other reagents, this specific application has not been a focus of published research.

Incorporation into Polymer Backbones or Side Chains

The primary method for integrating carbazole (B46965) units into polymers is through the polymerization of carbazole-containing monomers. This compound itself is not a polymerizable monomer in its current form. However, it could serve as a precursor to synthesize a functional monomer. For instance, chemical modification of the carbazole ring or the dimethylamine (B145610) group could introduce a polymerizable moiety, such as a vinyl or methacrylate (B99206) group.

Should this compound be converted into a monomer with a vinyl or acrylic functionality, it could undergo radical polymerization. This is the most common method for polymerizing N-vinylcarbazole, a structurally related and extensively studied monomer. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator.

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. Carbazole-containing monomers have been successfully polymerized using these methods. nih.govresearchgate.net

ATRP of carbazole-based monomers has been employed to create well-defined polymers and block copolymers. researchgate.net This technique relies on a transition metal catalyst to reversibly activate and deactivate the propagating polymer chain.

RAFT polymerization is another versatile method that has been used for the controlled polymerization of carbazole-containing monomers, enabling the synthesis of polymers with complex architectures. acs.org

For this compound to be used in these techniques, it would first need to be functionalized into a suitable monomer. The presence of the dimethylamine group might require careful consideration of reaction conditions to avoid interference with the catalyst systems used in ATRP or the chain transfer agents in RAFT.

Condensation polymerization involves the reaction between two different functional groups to form a polymer, typically with the elimination of a small molecule like water. While less common for creating polymers with pendant carbazole groups, carbazole derivatives with appropriate functional groups (e.g., diols, diamines, or dicarboxylic acids) can be incorporated into the main chain of polymers like polyesters, polyamides, or polyimides. This approach allows for the synthesis of high-performance polymers with excellent thermal stability. mdpi.com To utilize this compound in this manner, it would need to be difunctionalized.

Structure-Property Relationships in Carbazole-Based Polymers

The properties of carbazole-based polymers are intrinsically linked to their molecular structure. Key relationships include:

Polymer Backbone: The flexibility and conjugation of the polymer backbone influence the thermal properties (e.g., glass transition temperature) and mechanical strength of the material.

Pendant Carbazole Groups: The concentration and spatial arrangement of the carbazole side chains are critical for the polymer's electronic properties. High concentrations of carbazole units can enhance charge transport but may also lead to excimer formation, which can affect the fluorescence characteristics.

Substituents on the Carbazole Ring: Modifications to the carbazole ring itself can fine-tune the polymer's optical and electronic properties, such as the emission color and energy levels (HOMO/LUMO).

Molecular Weight and Dispersity: These parameters, often controlled by the polymerization technique, impact the processability and film-forming properties of the polymer, which are crucial for device fabrication.

Below is a table summarizing the general structure-property relationships in carbazole-based polymers, which would be applicable to polymers derived from a functionalized this compound monomer.

| Structural Feature | Influenced Property | Effect |

| Polymer Backbone Flexibility | Glass Transition Temperature (Tg), Solubility | Increased flexibility generally lowers Tg and improves solubility. |

| Carbazole Concentration | Hole Mobility, Photoconductivity | Higher concentration typically leads to better charge transport properties. |

| Steric Hindrance around Carbazole | Luminescence Efficiency | Bulky groups can suppress excimer formation, leading to higher quantum yields. |

| Electron-Donating/Withdrawing Substituents | Emission Wavelength, Energy Levels | Can be used to tune the color of emitted light and modify the HOMO/LUMO levels for better device performance. |

| Polymer Molecular Weight | Mechanical Properties, Film Formation | Higher molecular weight often results in better mechanical integrity and film-forming capabilities. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to prioritize the development of more environmentally benign and efficient synthetic pathways to (9H-Carbazol-9-ylmethyl)dimethylamine and its analogues. nih.govrsc.orgaip.orgresearchgate.net A significant area of focus will likely be the application of C-H activation strategies, which offer a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. nih.govchim.itrsc.orgbohrium.com Transition-metal catalyzed C-H functionalization has already proven to be a powerful tool for modifying the carbazole (B46965) core. chim.itresearchgate.net

Moreover, the use of visible-light photoredox catalysis is emerging as a powerful and sustainable method for forging C-N and C-C bonds under mild conditions. researchgate.netalfa-chemistry.comacs.orgrsc.org Such methodologies could provide novel entries to this compound and its derivatives, minimizing waste and energy consumption. researchgate.netacs.org The exploration of biocatalytic and electrochemical approaches also represents a promising frontier for the green synthesis of these valuable compounds. The development of these sustainable methods will be crucial for the large-scale and environmentally responsible production of carbazole-based molecules.

Exploration of New Reactivity Patterns

The inherent reactivity of the carbazole nucleus and the appended dimethylaminomethyl group in this compound offers opportunities for discovering novel chemical transformations. Future investigations will likely delve deeper into the site-selective functionalization of the carbazole ring. chim.itrsc.org The directing-group ability of the nitrogen atom or other strategically introduced functionalities could be exploited to achieve precise modifications at various positions of the carbazole core, leading to a diverse library of new derivatives with tailored properties. chim.it

Furthermore, the tertiary amine of the dimethylaminomethyl group can be a handle for further chemical modifications, such as quaternization to form ammonium (B1175870) salts with interesting solubility and electronic properties, or oxidation to N-oxides. The exploration of photocatalytic reactions involving carbazole derivatives is also a burgeoning field. alfa-chemistry.comdigitellinc.com The electron-rich nature of the carbazole moiety makes it an excellent candidate for participating in single-electron transfer processes, opening up new avenues for bond formation and molecular construction. alfa-chemistry.com

Design of Advanced Carbazole-Based Materials with Tailored Functionalities

The exceptional photophysical and electronic properties of the carbazole unit make it a privileged scaffold for the design of advanced organic materials. mdpi.commdpi.com Future research on this compound will likely focus on its application as a building block for materials with tailored optoelectronic functionalities.

One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). nih.govnih.govmdpi.comktu.edu Carbazole derivatives are well-known for their high triplet energy and good hole-transporting capabilities, making them excellent host materials for phosphorescent emitters. mdpi.comnih.gov The dimethylaminomethyl substituent could be further functionalized to fine-tune the electronic properties and morphology of thin films, leading to more efficient and stable OLED devices. nih.gov

Integration into Supramolecular Assemblies or Nanomaterials

The ability of carbazole derivatives to engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them ideal candidates for the construction of ordered supramolecular assemblies. nih.govnih.gov Future research will likely explore the self-assembly of this compound and its derivatives into well-defined nanostructures, such as nanofibers, vesicles, and gels. nih.gov These self-assembled materials could find applications in sensing, drug delivery, and organic electronics.

Furthermore, the incorporation of this compound into more complex architectures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a promising avenue. mdpi.combohrium.comrsc.orgbohrium.comacs.org The carbazole unit can act as a fluorescent reporter within the porous framework, enabling the development of highly sensitive and selective chemical sensors for various analytes. mdpi.comrsc.org The functionalization of nanomaterials, such as graphene or gold nanoparticles, with carbazole derivatives is another exciting research direction. mdpi.comnih.gov Such hybrid materials could exhibit synergistic properties, combining the unique characteristics of the nanomaterial with the photophysical attributes of the carbazole moiety, leading to novel applications in catalysis, imaging, and electronics. nih.govbiu.ac.ilresearchgate.net

Q & A

Q. What are the established synthetic routes for (9H-Carbazol-9-ylmethyl)dimethylamine, and how can reaction yields be optimized?

The compound is synthesized via reductive amination, where carbazole-9-acetaldehyde reacts with dimethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane under inert conditions. Purification is achieved via column chromatography (Hexane/EtOAc). Yields (~79%) depend on stoichiometric ratios, solvent choice, and reducing agent efficiency . For derivatives, substituents on the carbazole ring (e.g., acyl or halogen groups) influence yields. For example, acylated carbazoles (e.g., 1-(9H-Carbazol-9-yl)pentan-1-one) are synthesized with 74–87% yields using cyclic diaryliodonium salts and amides under mild conditions .

Q. Which structural characterization techniques are critical for confirming the molecular geometry of this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.35–1.48 Å), angles, and intermolecular interactions (edge-to-face stacking at 3.49–3.54 Å). Data collection uses Bruker SMART APEX CCD diffractometers, with SHELXTL software for refinement (R-factor ≤ 0.048) .

- NMR spectroscopy : H and C NMR confirm proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and carbon backbone integrity .

Q. What spectroscopic and computational methods validate electronic properties for structure-activity studies?

- UV-Vis/fluorescence spectroscopy : Characterizes π→π* transitions and emission peaks (e.g., λem ~450 nm for OLED applications) .

- Quantum chemical calculations : Density Functional Theory (DFT) predicts HOMO-LUMO gaps and electrostatic potentials, correlating with experimental UV-Vis data. Basis sets like B3LYP/6-31G(d) are standard .

Q. What safety protocols are recommended for handling carbazole derivatives in laboratory settings?

- Use fume hoods to avoid inhalation/contact.

- Wear nitrile gloves and safety goggles.

- Store in cool, ventilated areas away from ignition sources.

- Dispose via approved hazardous waste channels. Emergency procedures include rinsing eyes/skin with water for 15 minutes .

Advanced Research Questions

Q. How can contradictory data between crystallographic and computational models be resolved?

Discrepancies in bond lengths or angles may arise from crystal packing effects (e.g., intermolecular hydrogen bonds in N–H⋯O interactions ) versus gas-phase DFT calculations. Hybrid methods like ONIOM (combining QM/MM) or periodic boundary condition DFT can reconcile differences by accounting for solid-state interactions .

Q. What strategies improve catalytic efficiency in carbazole-based reactions?

- Heterogeneous catalysts : Ru(4%)@Cellulose nanoparticles enhance dehydrogenation of dimethylamine borane (TOF = 122.56 mol H₂/molRu·h vs. 44.91 for homogeneous Ru(acac)₃) .

- Substituent engineering : Electron-withdrawing groups (e.g., trifluoromethyl) on the carbazole ring increase electrophilicity, accelerating nucleophilic substitutions .

Q. How do substituents impact the optoelectronic performance of carbazole derivatives in OLEDs?

Q. What methodologies address inconsistencies in reaction kinetics or mechanistic pathways?

- Poisoning tests : Differentiate homogeneous vs. heterogeneous catalysis by adding mercury (Hg(0)), which deactivates colloidal catalysts .

- Isotopic labeling : Track hydrogen/deuterium exchange in reductive amination to confirm hydride transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.